2-Isopropoxypropanoic acid

Description

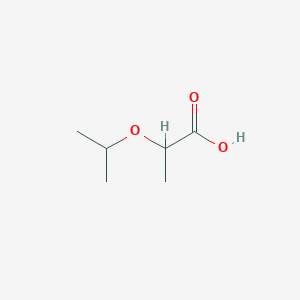

2-Isopropoxypropanoic acid (CAS: 79885-46-4) is a carboxylic acid derivative with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. Structurally, it consists of a propanoic acid backbone substituted with an isopropoxy group (–OCH(CH₃)₂) at the second carbon position. Key physical properties include a boiling point of 222.3°C, density of 1.021 g/cm³, and a flash point of 88.5°C .

The compound is primarily utilized in research and development, particularly in organic synthesis and pharmaceutical intermediates, as evidenced by its availability from suppliers like CymitQuimica and Sigma-Aldrich . Its applications are restricted to non-medical and non-edible purposes, emphasizing its role in industrial and scientific contexts .

Properties

IUPAC Name |

2-propan-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)9-5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDCBSZUHUONCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589251 | |

| Record name | 2-[(Propan-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79885-46-4 | |

| Record name | 2-[(Propan-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxypropanoic acid can be synthesized through the esterification of propanoic acid with isopropanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

CH3CH2COOH+CH3CH(OH)CH3→CH3CH2COOCH(CH3

Biological Activity

2-Isopropoxypropanoic acid, a compound derived from propanoic acid, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including anti-inflammatory properties, metabolic implications, and potential therapeutic applications.

Chemical Structure and Properties

2-Isopropoxypropanoic acid is characterized by its isopropoxy group attached to the propanoic acid backbone. The chemical structure can be represented as follows:

This compound is structurally related to other propionic acids, which are known for various biological activities.

1. Anti-inflammatory Effects

Research indicates that 2-isopropoxypropanoic acid exhibits significant anti-inflammatory properties. A study highlighted that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophages, contributing to reduced inflammation in various models of disease .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Cytokine Inhibition | Mechanism of Action |

|---|---|---|

| 2-Isopropoxypropanoic Acid | IL-6, IL-1β | Inhibition of NF-κB signaling pathway |

| Procyanidin A2 (PCA2) | IL-6, IL-1β | Upregulation of cholesterol efflux |

2. Metabolic Implications

The compound has been studied for its role in lipid metabolism. It has shown potential in modulating lipid accumulation in macrophages, thus preventing foam cell formation—a critical step in atherosclerosis development. Research demonstrated that treatment with 2-isopropoxypropanoic acid led to a decrease in total cholesterol levels within cells exposed to oxidized low-density lipoprotein (ox-LDL), suggesting a protective role against lipid-related diseases .

Table 2: Effects on Lipid Metabolism

| Treatment Concentration (μg/mL) | Total Cholesterol Reduction (%) | Free Cholesterol Reduction (%) |

|---|---|---|

| 12.5 | 31.36 | 11.77 |

| 25 | 47.55 | 23.64 |

Case Studies and Research Findings

A notable study explored the effects of various concentrations of 2-isopropoxypropanoic acid on RAW264.7 macrophage cells. The findings indicated that at a concentration of 12.5 μg/mL, the compound significantly reduced intracellular total cholesterol and free cholesterol levels while also decreasing inflammatory cytokines such as IL-6 and IL-1β .

Case Study: Macrophage Foam Cell Formation

- Objective: To assess the impact of 2-isopropoxypropanoic acid on foam cell formation.

- Methodology: RAW264.7 macrophages were treated with ox-LDL and varying concentrations of the compound.

- Results: The treatment resulted in significant reductions in lipid accumulation and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-isopropoxypropanoic acid vary in substituents, toxicity, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of 2-Isopropoxypropanoic Acid and Analogous Compounds

Key Findings:

Structural Variations: 2-(Thiophen-2-yl)propanoic acid replaces the isopropoxy group with a thiophene ring, increasing molecular weight (156.20 vs. 132.16 g/mol) and introducing sulfur-based reactivity .

2-(2-Methoxyphenyl)-2-methylpropanoic acid is non-hazardous, making it safer for laboratory use .

Thermal Stability: 2-Isopropoxypropanoic acid’s flash point (88.5°C) is higher than many volatile esters (e.g., propanoic acid, 2-propenyl ester), reducing flammability risks .

Applications: Thiophene derivatives (e.g., 2-(thiophen-2-yl)propanoic acid) are prioritized in pharmaceutical research due to their heterocyclic aromaticity, whereas 2-isopropoxypropanoic acid’s ether-carboxylic structure suits catalysis and polymer chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isopropoxypropanoic acid, and how can purity be optimized?

- Methodology :

- Esterification : React propanoic acid derivatives with isopropyl alcohol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use fractional distillation or recrystallization to isolate the product. Verify purity via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) .

- Yield Optimization : Adjust molar ratios, solvent polarity, and reaction time. For example, anhydrous conditions minimize hydrolysis side reactions .

Q. How can spectroscopic techniques characterize 2-Isopropoxypropanoic acid?

- Methodology :

- NMR : Use H and C NMR to confirm the isopropoxy group (δ 1.2–1.4 ppm for methyl protons) and carboxylic acid proton (broad peak ~12 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1700 cm and O-H (carboxylic acid) at 2500–3300 cm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 146) and fragmentation patterns using electron ionization (EI) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of 2-Isopropoxypropanoic acid?

- Methodology :

- Data Cross-Validation : Compare experimental values (e.g., enthalpy of formation, vapor pressure) from NIST Chemistry WebBook with computational models (e.g., Gaussian software for DFT calculations).

- Reproducibility : Replicate experiments under controlled conditions (e.g., temperature, humidity). For example, discrepancies in melting points may arise from polymorphic forms or impurities .

- Meta-Analysis : Systematically review literature, prioritizing peer-reviewed studies over preprint repositories.

Q. What computational approaches predict the reactivity of 2-Isopropoxypropanoic acid in aqueous environments?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model solvation effects using software like GROMACS. Analyze hydrogen bonding between the carboxylic acid group and water .

- Quantum Mechanics (QM) : Calculate pKa values via COSMO-RS or DFT to predict ionization states at varying pH levels .

- Reactivity Descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites for reaction pathway predictions .

Q. How can researchers design stability studies for 2-Isopropoxypropanoic acid under varying storage conditions?

- Methodology :

- Accelerated Degradation : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .

- Light Sensitivity : Use UV-Vis spectroscopy to assess photolytic decomposition. Store samples in amber glassware to mitigate light exposure .

- Oxidative Stability : Introduce radical initiators (e.g., AIBN) to simulate oxidative stress. Track peroxide formation with iodometric titration .

Safety and Handling

Q. What safety protocols are critical for handling 2-Isopropoxypropanoic acid in laboratory settings?

- Methodology :

- Exposure Control : Use fume hoods for synthesis and handling. Monitor airborne concentrations with OSHA-compliant air sampling .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .

- Emergency Response : Equip labs with eye wash stations and emergency showers. For skin contact, rinse immediately with water for 15 minutes .

Data Analysis and Reporting

Q. How should researchers validate analytical methods for quantifying 2-Isopropoxypropanoic acid in complex matrices?

- Methodology :

- Linearity and Sensitivity : Prepare calibration curves (0.1–100 µg/mL) and calculate limits of detection (LOD) via signal-to-noise ratios .

- Recovery Studies : Spike known concentrations into matrices (e.g., biological fluids) and assess recovery rates (target: 90–110%) .

- Inter-Lab Validation : Collaborate with external labs to verify reproducibility using standardized protocols .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.